4-Acetoxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 4-Acetoxybenzophenone derivatives can involve different chemical pathways and reactions. For instance, the polymerization reaction of 4-acetoxybenzoic acid under specific conditions can lead to the formation of byproducts like acetic anhydride and phenol, indicating complex synthetic routes (Xinghua Han et al., 1996). Another method involves the thermal condensation of N-(4-Carboxyphenyl)-4-acetoxyphthalimide with 4-acetoxybenzoic acid at high temperatures, showcasing the versatility in synthesis approaches (H. Kricheldorf et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-Acetoxybenzophenone is crucial for understanding its chemical behavior. Studies have shown different structural features and arrangements depending on the substituents and reaction conditions. The structural analysis can be done through various spectroscopic techniques, providing insights into the molecular configuration and electronic properties.
Chemical Reactions and Properties
4-Acetoxybenzophenone participates in various chemical reactions, including photochemical processes and polymerization reactions. Its reactivity can be influenced by factors such as solvent type and reaction conditions. For instance, the photochemical behavior of benzophenones can be significantly altered by the solvent, affecting the outcome of photolysis or photoinduced transformations (Francesco Barsotti et al., 2015).
Physical Properties Analysis
The physical properties of 4-Acetoxybenzophenone, such as melting point, solubility, and crystal structure, are essential for its application in various fields. These properties can be tailored through different synthesis methods and conditions, impacting its usability in industrial and research applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other materials, define the scope of use for 4-Acetoxybenzophenone. The compound's chemical interactions and behavior under different conditions provide valuable information for its application in material science, pharmaceuticals, and other domains.
Scientific Research Applications
Environmental Monitoring : A study by Negreira et al. (2009) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining derivatives of 2-hydroxybenzophenone, closely related to 4-Acetoxybenzophenone, in environmental water samples. This method is important for monitoring the presence of UV absorbers in the aquatic environment, particularly in wastewater samples (Negreira et al., 2009).
Skin Metabolism Research : Goebel et al. (2009) investigated the dermal metabolism of aminophenols, which can be structurally related to 4-Acetoxybenzophenone. This research is significant for understanding how chemicals like 4-Acetoxybenzophenone might metabolize in the skin, particularly for compounds used in hair coloring products (Goebel et al., 2009).
Pharmaceutical Research : The research by Di Bari et al. (2002) used a 4-hydroxybenzoate chromophore, similar in structure to 4-Acetoxybenzophenone, for the absolute configuration assignment of chiral carboxylic acids in pharmaceuticals. This approach is crucial for the development of precise pharmaceutical compounds (Di Bari et al., 2002).
Analytical Chemistry : Tarazona et al. (2013) developed a method for the determination of benzophenone-3 and its main metabolites in human serum, highlighting the importance of 4-Acetoxybenzophenone-related compounds in biological monitoring and analytical chemistry (Tarazona et al., 2013).
Soil Microbial Research : A study by Guo et al. (2015) on the effects of 4-hydroxybenzoic acid on soil microbial community structure provides insights into how derivatives like 4-Acetoxybenzophenone might impact soil ecosystems. This research is vital for understanding the ecological implications of such compounds (Guo et al., 2015).
Biodegradation Research : Różalska et al. (2013) investigated the ability of the fungus Metarhizium to degrade nonylphenol, a compound related to 4-Acetoxybenzophenone. This study is relevant for exploring biodegradation processes of similar environmental contaminants (Różalska et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4-benzoylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345874 | |
Record name | 4-Acetoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxybenzophenone | |
CAS RN |
13031-44-2 | |
Record name | 4-Acetoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.